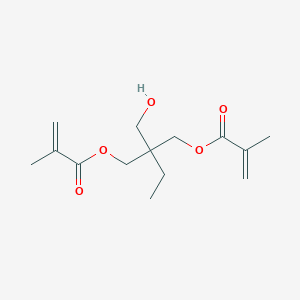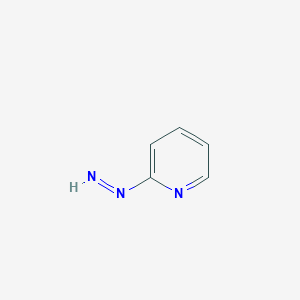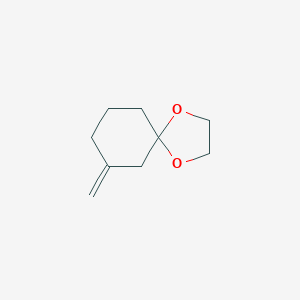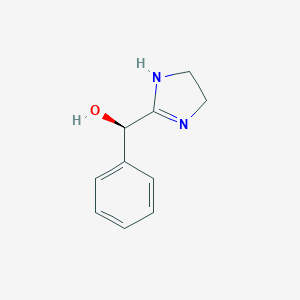
Trimethylolpropane dimethacrylate
Descripción general
Descripción
Trimethylolpropane dimethacrylate (TMPTMA) is a widely used crosslinking agent in the field of polymer chemistry. It is a monomer that is used to form polymers through a process called polymerization. TMPTMA is a viscous, clear liquid that is soluble in organic solvents. It has a wide range of applications in various fields such as dentistry, coatings, adhesives, and composites.
Mecanismo De Acción
Trimethylolpropane dimethacrylate acts as a crosslinking agent in the formation of polymers. It forms covalent bonds between the polymer chains, which results in the formation of a three-dimensional network. This network provides the polymer with mechanical strength and stability. Trimethylolpropane dimethacrylate also improves the chemical and thermal stability of the polymer.
Efectos Bioquímicos Y Fisiológicos
Trimethylolpropane dimethacrylate is not known to have any significant biochemical or physiological effects. However, it is important to handle Trimethylolpropane dimethacrylate with care as it is a toxic substance. It can cause skin and eye irritation and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethylolpropane dimethacrylate has several advantages and limitations for use in lab experiments. One advantage is that it is a versatile crosslinking agent that can be used in the synthesis of various polymers. It also has a high reactivity, which allows for fast polymerization. However, one limitation is that it is a toxic substance that requires special handling and disposal procedures. It can also be expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of Trimethylolpropane dimethacrylate in scientific research. One direction is the development of new crosslinking agents that are more environmentally friendly and less toxic. Another direction is the use of Trimethylolpropane dimethacrylate in the synthesis of new types of polymers with unique properties. Trimethylolpropane dimethacrylate can also be used in the development of new coatings and adhesives with improved properties.
Métodos De Síntesis
Trimethylolpropane dimethacrylate is synthesized from trimethylolpropane (TMP) and methacrylic acid (MAA) through a reaction called esterification. This reaction involves the reaction of an alcohol with a carboxylic acid to form an ester. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water as a byproduct.
Aplicaciones Científicas De Investigación
Trimethylolpropane dimethacrylate has a wide range of applications in scientific research. It is used as a crosslinking agent in the synthesis of various polymers such as hydrogels, nanocomposites, and dental resins. Trimethylolpropane dimethacrylate is also used as a monomer in the synthesis of copolymers with other monomers such as acrylic acid and vinyl acetate. Trimethylolpropane dimethacrylate is also used as a reactive diluent in the synthesis of coatings and adhesives.
Propiedades
IUPAC Name |
[2-(hydroxymethyl)-2-(2-methylprop-2-enoyloxymethyl)butyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-6-14(7-15,8-18-12(16)10(2)3)9-19-13(17)11(4)5/h15H,2,4,6-9H2,1,3,5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNKJQRMNYNDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022943 | |
| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylolpropane dimethacrylate | |
CAS RN |
19727-16-3 | |
| Record name | Trimethylolpropane dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19727-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-ethyl-2-(hydroxymethyl)-1,3-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)


![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)






![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
